Evidence 1: Para-Fluorobenzyl vs. Unsubstituted Benzyl—Lipophilicity and Electronic Modulation
Introduction of a para-fluoro substituent on the benzyl ring of phenylsulfonyl piperazine increases computed LogP compared to the unsubstituted benzyl analog. The close comparator 1-benzyl-4-[(4-fluorophenyl)sulfonyl]piperazine (SC-5347245, MW 334, same molecular formula) has a computed LogP of 3.70 and tPSA of 40.6 Ų . For the target compound 1-(4-fluorobenzyl)-4-(phenylsulfonyl)piperazine, the fluorine is positioned on the benzyl rather than the sulfonyl ring; based on established additive fragment contributions, this regioisomeric swap is predicted to yield a LogP of approximately 3.4–3.7 and an identical tPSA of 40.6 Ų, while altering the electronic distribution across the piperazine pharmacophore in a manner that can differentially affect target binding [1]. In contrast, the completely non-fluorinated comparator 1-benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1, MW 316.42) has a lower computed LogP of approximately 3.0–3.2, reflecting the absence of the electron-withdrawing fluorine atom .
| Evidence Dimension | Computed lipophilicity (LogP) and hydrogen bond acceptor count (Hacc) |
|---|---|
| Target Compound Data | LogP ~3.4–3.7 (predicted); Hacc = 4; tPSA = 40.6 Ų (predicted) |
| Comparator Or Baseline | 1-benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1): LogP ~3.0–3.2, Hacc = 4, tPSA = 40.6 Ų; 1-benzyl-4-[(4-fluorophenyl)sulfonyl]piperazine (SC-5347245): LogP = 3.70, Hacc = 4, tPSA = 40.6 Ų |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 log units over the non-fluorinated benzyl analog; regioisomeric fluorine placement alters LogP by ~0–0.3 units depending on orientation |
| Conditions | Predicted physicochemical properties using fragment-based computational methods (Hit2Lead/ChemBridge data for comparator SC-5347245 ; ChemicalBook data for 1-benzyl-4-(phenylsulfonyl)piperazine ) |
Why This Matters
The 0.4–0.7 log unit increase in LogP relative to the non-fluorinated analog modulates passive membrane permeability and nonspecific protein binding, critical parameters for screening library design and hit-to-lead optimization where lipophilicity must be balanced against potency and selectivity [2].
- [1] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. doi:10.1038/srep42717 View Source
- [2] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863–875. doi:10.1517/17460441.2012.714363 View Source
